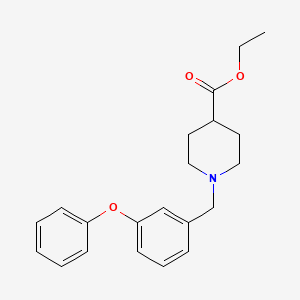

![molecular formula C14H11FN4O2S B5850174 5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)

5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

Overview

Description

5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole, commonly known as FST, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique chemical and biological properties. FST is a potent and selective inhibitor of a specific isoform of phosphodiesterase, PDE4D, which is involved in various physiological and pathological processes.

Mechanism of Action

FST exerts its biological effects by selectively inhibiting the PDE4D isoform, which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4D, FST increases cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA leads to the phosphorylation of various target proteins, which results in the biological effects of FST.

Biochemical and Physiological Effects:

The biochemical and physiological effects of FST are diverse and depend on the specific target cells and tissues. FST has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). FST also has neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurological disorders. Additionally, FST has anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of FST for lab experiments include its high potency and selectivity for PDE4D, which allows for specific targeting of this isoform. In addition, FST has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of FST for lab experiments include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

For the study of FST include further investigation of its therapeutic potential in various diseases, including inflammatory disorders, neurological disorders, and cancer. In addition, the development of more potent and selective PDE4D inhibitors based on the structure of FST may lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the use of FST as a tool compound for the study of PDE4D signaling pathways may provide new insights into the role of this isoform in various physiological and pathological processes.

Synthesis Methods

The synthesis of FST involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with sodium azide to form 4-fluorobenzyl azide. The resulting compound is then reacted with phenylacetylene in the presence of copper (I) iodide to form 1-phenyl-1H-tetrazole. Finally, the tetrazole compound is reacted with p-toluenesulfonyl chloride in the presence of triethylamine to yield FST. The overall yield of the synthesis is around 30%.

Scientific Research Applications

FST has been extensively studied in scientific research due to its potential therapeutic applications in various diseases, including inflammatory disorders, neurological disorders, and cancer. FST has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, FST has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurological disorders such as Alzheimer's disease and stroke. FST has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name |

5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDPUXQIPCYKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327086 | |

| Record name | 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |

CAS RN |

898653-16-2 | |

| Record name | 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)

![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)

![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)

![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)